4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid is a compound that contains a thiomorpholine ring substituted with an ethoxyacetyl group at the 4-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethoxyacetyl moiety can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as primary amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted thiomorpholine derivatives.
Scientific Research Applications
4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxyacetyl group can act as a reactive site for covalent modification of target proteins, while the thiomorpholine ring can interact with hydrophobic pockets in the target. These interactions can modulate the activity of the target protein and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the ethoxyacetyl group, making it less reactive in certain chemical reactions.
4-(2-Hydroxyacetyl)thiomorpholine-3-carboxylic acid: Contains a hydroxy group instead of an ethoxy group, which can alter its reactivity and solubility.
4-(2-Methoxyacetyl)thiomorpholine-3-carboxylic acid: Contains a methoxy group instead of an ethoxy group, which can affect its steric and electronic properties.
Uniqueness
4-(2-Ethoxyacetyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the ethoxyacetyl group, which provides distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H15NO4S |
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Molecular Weight |
233.29 g/mol |
IUPAC Name |
4-(2-ethoxyacetyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO4S/c1-2-14-5-8(11)10-3-4-15-6-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |
InChI Key |
LQZJFCFGKHNWQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CCSCC1C(=O)O |
Origin of Product |
United States |
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